molecular formula C8H17NO2S B241691 N-cyclohexyl-N-methylmethanesulfonamide

N-cyclohexyl-N-methylmethanesulfonamide

Cat. No.: B241691
M. Wt: 191.29 g/mol
InChI Key: JSEAGTZOPYHLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-N-methylmethanesulfonamide (CH3SO2N(C6H11)(CH3)) is a sulfonamide derivative characterized by a methanesulfonyl group attached to a cyclohexyl and a methyl substituent. Sulfonamides are renowned for their therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme inhibition activities .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

N-cyclohexyl-N-methylmethanesulfonamide

InChI

InChI=1S/C8H17NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

JSEAGTZOPYHLEO-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)S(=O)(=O)C

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The substituents on the sulfonamide group (R1 and R2) and the sulfonyl backbone (methane vs. benzene) critically influence molecular conformation, physicochemical properties, and biological activity.

Table 1: Key Structural Features of Selected Sulfonamides
Compound Name Molecular Formula Substituents (R1, R2) Sulfonyl Group Key Features (Evidence Source)
N-Cyclohexyl-N-methylmethanesulfonamide* C8H17NO2S Cyclohexyl, Methyl Methane Hypothesized based on analogs
N-Cyclohexyl-N-methylbenzenesulfonamide C13H19NO2S Cyclohexyl, Methyl Benzene Chair conformation of cyclohexyl; CNS dopamine receptor activation
N-Cyclohexyl-N-ethylbenzenesulfonamide C14H21NO2S Cyclohexyl, Ethyl Benzene Two independent molecules in asymmetric unit; dihedral angles 37.91–40.29°
N-Cyclohexyl-1,1,1-trifluoromethanesulfonamide C7H12F3NO2S Cyclohexyl, Trifluoromethyl Methane Enhanced lipophilicity due to CF3 group; PSA = 46.17
1-(4-Cyanophenyl)-N-cyclohexyl-N-methylmethanesulfonamide C15H20N2O2S Cyclohexyl, Methyl, 4-Cyanophenyl Methane Polar cyanophenyl group; molecular weight = 292.4

*Note: Data for this compound is inferred from structural analogs.

Physicochemical Properties

  • Crystallography: Benzenesulfonamide derivatives (e.g., N-cyclohexyl-N-methylbenzenesulfonamide) exhibit chair conformations in cyclohexyl rings and L-shaped molecular geometries with central torsion angles (e.g., C–S–N–C = 78.0°) .
  • Solubility and Lipophilicity: Trifluoromethyl groups increase lipophilicity and metabolic stability compared to non-fluorinated analogs . Polar substituents (e.g., 4-cyanophenyl in ) enhance water solubility but may reduce membrane permeability .

Industrial and Therapeutic Relevance

  • Pharmaceuticals : Benzenesulfonamides are precursors to heterocyclic compounds with anti-malarial and anti-convulsant activities .
  • Agrochemicals : Trifluoromethanesulfonamides are explored for herbicidal properties due to their stability .

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